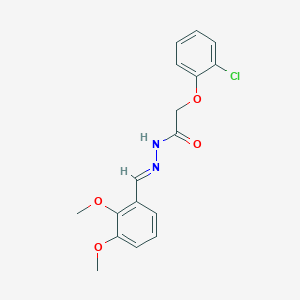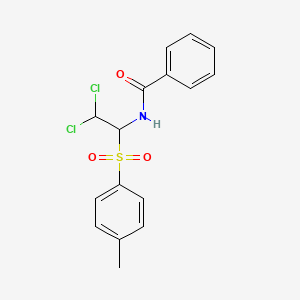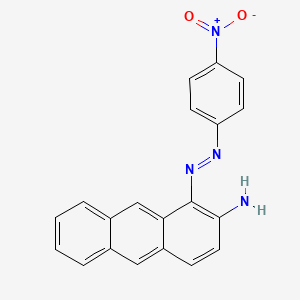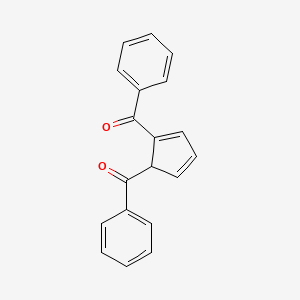
1,5-Dibenzoyl-1,3-cyclopentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibenzoyl-1,3-cyclopentadiene is an organic compound with the molecular formula C19H14O2 It is a derivative of cyclopentadiene, featuring two benzoyl groups attached at the 1 and 5 positions of the cyclopentadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dibenzoyl-1,3-cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dibenzoyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,5-Dibenzoyl-1,3-cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry and catalysis.
Biology: The compound’s derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism by which 1,5-dibenzoyl-1,3-cyclopentadiene exerts its effects depends on the specific application. In catalysis, for example, the compound can form stable complexes with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, potentially disrupting key biological processes.
Comparación Con Compuestos Similares
- 1,2-Dibenzoyl-1,3-cyclopentadiene
- 1,4-Dibenzoyl-1,3-cyclopentadiene
- 1,5-Dibenzoyl-2,3-dimethyl-1,3-cyclopentadiene
Comparison: 1,5-Dibenzoyl-1,3-cyclopentadiene is unique due to the specific positioning of the benzoyl groups, which can influence its reactivity and the types of complexes it forms. Compared to its isomers, such as 1,2-dibenzoyl-1,3-cyclopentadiene, the 1,5-isomer may exhibit different chemical and physical properties, making it suitable for distinct applications.
Propiedades
Número CAS |
201138-71-8 |
|---|---|
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
(2-benzoylcyclopenta-2,4-dien-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-18(14-8-3-1-4-9-14)16-12-7-13-17(16)19(21)15-10-5-2-6-11-15/h1-13,16H |
Clave InChI |
RWBSARGBEDGWIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2C=CC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


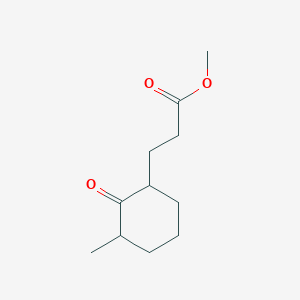



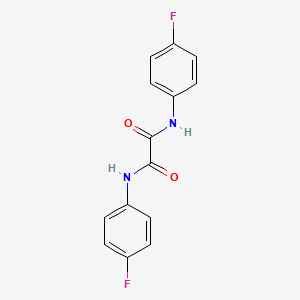
![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)



